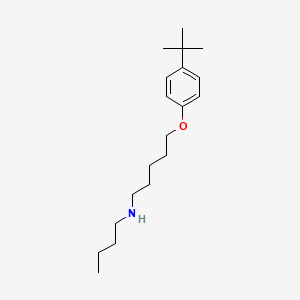
N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine, also known as BHT-920, is a chemical compound that belongs to the class of selective α2-adrenergic receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, anxiety, and depression.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine has been extensively studied for its potential therapeutic applications. It has been shown to have antihypertensive effects by selectively activating α2-adrenergic receptors in the central nervous system. It has also been studied for its anxiolytic and antidepressant effects, as it can modulate the release of neurotransmitters such as norepinephrine and serotonin.
Wirkmechanismus
N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine selectively activates α2-adrenergic receptors in the central nervous system. This leads to a decrease in the release of norepinephrine and an increase in the release of serotonin, which can result in antihypertensive, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine has been shown to have antihypertensive effects by reducing the sympathetic tone in the central nervous system. It has also been shown to have anxiolytic and antidepressant effects by modulating the release of neurotransmitters such as norepinephrine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine has several advantages for lab experiments. It is a selective α2-adrenergic receptor agonist, which means it can be used to study the effects of α2-adrenergic receptor activation in isolation. However, one limitation of N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine. One potential application is in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects. Another potential application is in the treatment of hypertension, as it has been shown to have antihypertensive effects. Additionally, further research could be done to study the long-term effects of N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine and its potential side effects.
Conclusion:
In conclusion, N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have antihypertensive, anxiolytic, and antidepressant effects through its selective activation of α2-adrenergic receptors in the central nervous system. While it has several advantages for lab experiments, such as its selectivity, it also has limitations such as its short half-life. Further research is needed to fully understand the potential applications and limitations of N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine.
Synthesemethoden
N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine can be synthesized by reacting 4-tert-butylphenol with n-butylamine in the presence of a catalyst such as sulfuric acid. The resulting product is then further purified through recrystallization to obtain pure N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine.
Eigenschaften
IUPAC Name |
N-butyl-5-(4-tert-butylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO/c1-5-6-14-20-15-8-7-9-16-21-18-12-10-17(11-13-18)19(2,3)4/h10-13,20H,5-9,14-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYHQDFZFILDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5150916.png)
![ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5150935.png)
![3-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5150936.png)

![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5150952.png)
![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5150957.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5150965.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5150973.png)
![isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5150990.png)

![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5151032.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)